2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile 2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 799250-65-0
VCID: VC0511798
InChI: InChI=1S/C11H10N4O/c1-6-8(5-12)10-13-9-4-2-3-7(9)11(16)15(10)14-6/h14H,2-4H2,1H3
SMILES: CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C#N
Molecular Formula: C11H10N4O
Molecular Weight: 214.22g/mol

2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS No.: 799250-65-0

Main Products

VCID: VC0511798

Molecular Formula: C11H10N4O

Molecular Weight: 214.22g/mol

2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 799250-65-0

CAS No. 799250-65-0
Product Name 2-Methyl-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Molecular Formula C11H10N4O
Molecular Weight 214.22g/mol
IUPAC Name 11-methyl-2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carbonitrile
Standard InChI InChI=1S/C11H10N4O/c1-6-8(5-12)10-13-9-4-2-3-7(9)11(16)15(10)14-6/h14H,2-4H2,1H3
Standard InChIKey HYRANLKRGMCHGS-UHFFFAOYSA-N
SMILES CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C#N
Canonical SMILES CC1=C(C2=NC3=C(CCC3)C(=O)N2N1)C#N
PubChem Compound 1079886
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator